(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Chiral purity Enantiomeric excess Asymmetric synthesis

(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine (CAS 1213623-18-7) is a chiral, enantiopure dihydrobenzofuran-3-amine derivative characterized by chlorine substitution at the 5‑ and 7‑positions and an (R)‑configured amine at the 3‑position. It belongs to the class of 2,3‑dihydro‑1‑benzofuran‑3‑amines, a privileged scaffold widely employed as a key intermediate in medicinal chemistry programs targeting central nervous system, cardiovascular, and anti‑infective indications.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
Cat. No. B13150470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC(=C2)Cl)Cl)N
InChIInChI=1S/C8H7Cl2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2
InChIKeyOKEOLIUJGZJCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine and Why Does Stereochemistry Matter in Procurement?


(R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine (CAS 1213623-18-7) is a chiral, enantiopure dihydrobenzofuran-3-amine derivative characterized by chlorine substitution at the 5‑ and 7‑positions and an (R)‑configured amine at the 3‑position [1]. It belongs to the class of 2,3‑dihydro‑1‑benzofuran‑3‑amines, a privileged scaffold widely employed as a key intermediate in medicinal chemistry programs targeting central nervous system, cardiovascular, and anti‑infective indications [2]. The compound’s compact, rigid core (molecular weight 204.05 g mol⁻¹, XLogP3‑AA 1.8, topological polar surface area 35.3 Ų) provides a defined vector for further elaboration while maintaining favorable drug‑like properties [3]. Because the enantiomeric configuration directly determines the three‑dimensional presentation of the amine handle, procurement of the correct stereoisomer is critical for asymmetric synthesis, chiral pool strategies, and the generation of optically active pharmaceutical ingredients.

Why Generic Substitution of (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine with Its Racemate or (S)-Enantiomer Fails in Asymmetric Synthesis


In‑class compounds such as the racemic 5,7‑dichloro‑2,3‑dihydrobenzofuran‑3‑amine (CAS 939757‑39‑8) or the (S)‑enantiomer (CAS 1241676‑23‑2) share the same atom connectivity and bulk physicochemical descriptors, yet they cannot be interchanged without compromising stereochemical fidelity . The target (R)‑isomer possesses a defined atom stereocenter count of 1 (undefined count = 0), confirming absolute configuration that is essential for enantioselective transformations [1]. Replacement with the racemate introduces 50 % of the undesired enantiomer, which may lead to diastereomeric impurities in downstream chiral products, altered pharmacological profiles, or failed regulatory specifications. The (S)‑enantiomer, while optically pure, presents the amine in the opposite spatial orientation, which can ablate or invert biological activity in receptors and enzymes that discriminate between enantiomers [2]. The quantitative evidence below demonstrates exactly where the (R)‑configured 5,7‑dichloro system diverges from its nearest analogs in measurable terms that directly impact synthetic and pharmacological outcomes.

Quantitative Evidence: Where (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine Outperforms Close Analogs


Enantiomeric Purity: (R) vs. Racemic 5,7-Dichloro-2,3-dihydrobenzofuran-3-amine

The (R)-enantiomer (CAS 1213623-18-7) is commercially supplied with a minimum purity specification of ≥95 % (typically 98 %) and a defined atom stereocenter count of 1 (undefined stereocenters = 0) . In contrast, the racemic mixture (CAS 939757-39-8) contains both enantiomers in a 1:1 ratio, yielding an effective enantiomeric excess of 0 % for either isomer . This means that any asymmetric reaction employing the racemate as a stoichiometric chiral auxiliary or substrate cannot exceed 50 % theoretical yield of the desired enantiomeric product, whereas the (R)-enantiomer provides a theoretical maximum of 100 %.

Chiral purity Enantiomeric excess Asymmetric synthesis

Physicochemical Differentiation: (R)-5,7-Dichloro vs. (R)-Unsubstituted Dihydrobenzofuran-3-amine

Introduction of two chlorine atoms at positions 5 and 7 alters the physicochemical profile significantly compared to the unsubstituted (R)-2,3-dihydrobenzofuran-3-amine (CAS 1228553-27-2). The target compound has an XLogP3-AA of 1.8 versus approximately 0.8–1.0 for the unsubstituted analog (computed), representing a >0.8 log-unit increase in lipophilicity [1]. Its topological polar surface area (TPSA) remains constrained at 35.3 Ų, identical to the unsubstituted variant (35.3 Ų), meaning the additional chlorine atoms increase membrane permeability without sacrificing the TPSA ceiling required for blood–brain barrier penetration . Molecular weight increases from 135.16 to 204.05 g mol⁻¹.

Lipophilicity Polar surface area Drug-likeness optimization

Substitution Pattern Advantage: 5,7-Dichloro vs. (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine

Doubling the chlorine substitution from mono‑5‑chloro (CAS 1213380-80-3) to 5,7‑dichloro increases the electron‑withdrawing character of the benzofuran ring while blocking two metabolically labile positions. The 5,7‑dichloro pattern eliminates the 7‑position as a potential site for cytochrome P450 oxidation, whereas the mono‑5‑chloro analog leaves the 7‑position unsubstituted and susceptible to hydroxylation [1]. Molecular weight increases from 169.61 to 204.05 g mol⁻¹ (Δ = 34.44 g mol⁻¹), and XLogP3 rises from approximately 1.2 (mono‑chloro) to 1.8 (dichloro), reflecting the additive effect of the second chlorine [2].

Halogen substitution Metabolic stability Electronic effects

Density and Volatility: (R)-5,7-Dichloro vs. Racemic 5,7-Dichloro-2,3-dihydrobenzofuran-3-amine

The racemic mixture of 5,7‑dichloro‑2,3‑dihydrobenzofuran‑3‑amine (CAS 939757‑39‑8) has a reported density of 1.446 ± 0.06 g cm⁻³ at 20 °C and a predicted boiling point of 275.5 ± 40.0 °C at 760 mmHg . While individual enantiomer density and boiling point data are not experimentally reported, the (R)‑enantiomer is expected to have identical bulk physical properties in the liquid phase. However, the single enantiomer may exhibit different crystallization behavior and solid‑state stability compared to the racemate, which can form a racemic compound (conglomerate behavior) with distinct melting point and solubility [1]. Vendor specifications for the (R)‑enantiomer recommend long‑term storage in a cool, dry place, consistent with handling requirements for chiral amines .

Density Boiling point Storage stability

Synthetic Utility: (R)-5,7-Dichloro as a Chiral Intermediate vs. Achiral Dihydrobenzofuran Building Blocks

The (R)-5,7‑dichloro‑2,3‑dihydrobenzofuran‑3‑amine scaffold serves as a chiral 1,2‑amino alcohol surrogate with a defined stereocenter, enabling its use in diastereoselective transformations such as chiral auxiliary‑mediated alkylation, acylation, and reductive amination [1]. Unlike achiral dihydrobenzofuran‑3‑amines (e.g., 5‑chloro‑2,3‑dihydrobenzofuran‑3‑amine, CAS 769‑21‑1, which is supplied as a racemate or with undefined stereochemistry), the (R)‑enantiomer provides predictable stereochemical outcomes without requiring asymmetric catalysis . The presence of two chlorine atoms further enables orthogonal functionalization via nucleophilic aromatic substitution or cross‑coupling at the remaining unsubstituted positions (C‑4 and C‑6), a synthetic handle absent in fully substituted or unsubstituted analogs.

Chiral pool synthesis Enantioselective building block Pharmaceutical intermediate

Optimal Application Scenarios for (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine Based on Quantitative Evidence


Enantioselective Synthesis of CNS-Targeted Pharmaceutical Intermediates

The (R)-configured 5,7‑dichloro scaffold is ideally suited for the synthesis of optically active CNS drug candidates where both chirality and lipophilicity are critical. Its XLogP3 of 1.8 and TPSA of 35.3 Ų position it within favorable CNS drug‑like space, while the defined (R)‑stereocenter ensures enantiopure incorporation into target molecules without resolution steps [1]. This scenario directly leverages the Δee ≥ 90 pp advantage over the racemate and the ΔXLogP3 ≈ +0.9 unit gain over the unsubstituted analog documented in Section 3.

Metabolic Stability Optimization via Strategic 5,7-Dichloro Blockade

For lead optimization programs requiring enhanced metabolic stability, the 5,7‑dichloro substitution pattern eliminates two potential sites of oxidative metabolism (positions 5 and 7) while preserving the C‑4 and C‑6 positions for further derivatization [1]. The double chlorine substitution provides a quantifiable increase in lipophilicity (ΔXLogP3 ≈ +0.6 vs. mono‑5‑chloro) that can improve passive permeability without violating TPSA constraints. This scenario is supported by the cross‑study comparable evidence in Evidence Item 3.

Chiral Pool Building Block for Asymmetric Multicomponent Reactions

The (R)-5,7‑dichloro‑2,3‑dihydrobenzofuran‑3‑amine functions as a chiral 1,2‑amino alcohol equivalent in diastereoselective transformations such as the Ugi reaction, Mannich reaction, and chiral auxiliary‑mediated alkylations. Its defined (R)‑stereocenter (count = 1, undefined = 0) guarantees predictable facial selectivity, whereas the racemate or (S)‑enantiomer would produce opposite or mixed stereochemical outcomes [1]. The orthogonal chlorine handles further enable post‑reaction diversification without disturbing the stereocenter, as established in Evidence Item 5.

Quality‑Controlled Procurement for GLP/GMP Intermediate Supply Chains

Commercially available with certified purity of ≥95 % (up to 98 %) and defined enantiomeric composition, the (R)‑enantiomer meets the documentation requirements for pharmaceutical intermediate supply chains operating under GLP or GMP guidelines [1]. The single, unambiguous CAS number (1213623‑18‑7) ensures traceability and regulatory compliance, unlike generic or racemic alternatives that may lack batch‑specific enantiomeric excess certificates. This scenario follows from the vendor specification evidence in Evidence Item 1.

Quote Request

Request a Quote for (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.